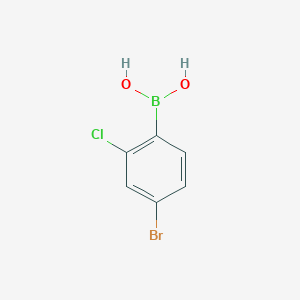
(4-溴-2-氯苯基)硼酸
描述
“(4-Bromo-2-chlorophenyl)boronic acid” is a research-grade compound . It has a molecular formula of C6H5BBrClO2 .
Synthesis Analysis
The synthesis of boronic acids like “(4-Bromo-2-chlorophenyl)boronic acid” often involves the addition of organometallic reagents to boranes . Protodeboronation of pinacol boronic esters, a valuable but underdeveloped process, has been reported . This process allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular formula of “(4-Bromo-2-chlorophenyl)boronic acid” is C6H5BBrClO2 . The exact mass is 233.925446 Da .Chemical Reactions Analysis
Boronic acids like “(4-Bromo-2-chlorophenyl)boronic acid” are used in various chemical reactions. For instance, they are used in Suzuki–Miyaura cross-couplings , Pd (II)-catalyzed diastereoselective conjugate additions , and Palladium-catalyzed stereoselective Heck-type reactions .Physical And Chemical Properties Analysis
The predicted boiling point of “(4-Bromo-2-chlorophenyl)boronic acid” is 347.3±52.0 °C, and its predicted density is 1.79±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .科学研究应用
Catalysis in Amide Bond Formation
This compound can catalyze the formation of amide bonds from amines and carboxylic acids, promoting greener amidations without the need for preactivation of the carboxylic acid or use of coupling reagents .
Suzuki-Miyaura Cross-Coupling Reactions
It serves as a reagent for palladium-catalyzed Suzuki-Miyaura cross-couplings, which are pivotal in forming carbon-carbon bonds in organic synthesis .
Organic Electronics
Molecular Recognition
Polymer and Optoelectronics Materials
Borinic acid derivatives, a subclass of organoborane compounds which include boronic acids, are used in polymer or optoelectronics materials due to their versatile chemical properties .
Sensing Applications
Boronic acids interact with cis-diols, which can be utilized in sensing applications, particularly in developing sensor molecules with improved selectivity towards specific analytes .
Medicinal Chemistry
They have several activities in medicinal chemistry, such as anticancer, antibacterial, antiviral activity, and can also be applied as sensors and delivery systems .
Synthetic Processes
The synthetic processes used to obtain active compounds like (4-Bromo-2-chlorophenyl)boronic acid are also an area of research, focusing on improving methods for their production .
作用机制
Target of Action
The primary target of 4-Bromo-2-chlorophenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, 4-Bromo-2-chlorophenylboronic acid interacts with its target through a process called transmetalation . This process involves the transfer of the boronic acid group from the boron atom to the palladium (II) complex . The reaction conditions are exceptionally mild and functional group tolerant .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by 4-Bromo-2-chlorophenylboronic acid . This reaction leads to the formation of new carbon–carbon bonds, which can significantly affect the structure and function of organic compounds .
Pharmacokinetics
The pharmacokinetics of 4-Bromo-2-chlorophenylboronic acid are influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability may be significantly affected by the pH of the environment .
Result of Action
The primary molecular effect of the action of 4-Bromo-2-chlorophenylboronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to significant changes in the structure and function of organic compounds .
Action Environment
The action, efficacy, and stability of 4-Bromo-2-chlorophenylboronic acid are strongly influenced by environmental factors, particularly pH . The rate of hydrolysis of the compound, which can affect its stability and efficacy, is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
安全和危害
未来方向
属性
IUPAC Name |
(4-bromo-2-chlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrClO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPHTYHDVLGKMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Br)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681561 | |
| Record name | (4-Bromo-2-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1046861-20-4 | |
| Record name | (4-Bromo-2-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-chlorophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(1-Aminoethyl)-2-methoxyphenoxy]ethan-1-ol](/img/structure/B1523180.png)
![3-[(4-Fluorophenyl)sulfanyl]propanamide](/img/structure/B1523181.png)
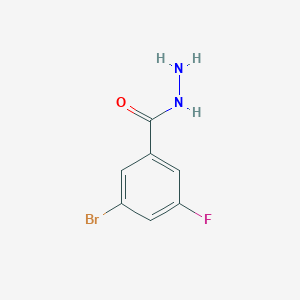
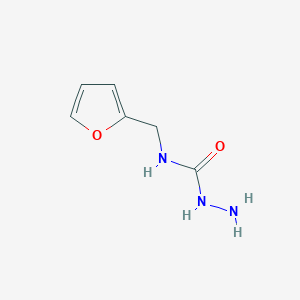
![3-Amino-1-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B1523187.png)
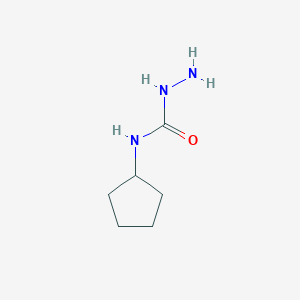
![3-Amino-1-{[3-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B1523189.png)
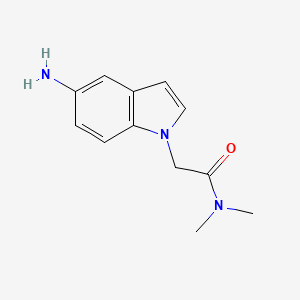


![N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B1523195.png)
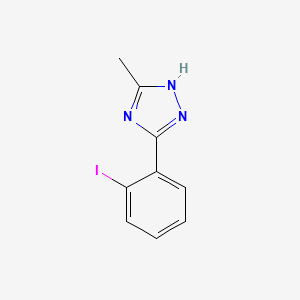
![4-[(3-Hydroxypropyl)sulfanyl]benzoic acid](/img/structure/B1523199.png)
![1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B1523202.png)